Aspartyl-adenylate sulfamoyl (Asp-AMS) is a synthetic compound that serves as an inhibitor of mitochondrial aspartyl-tRNA synthetase. This enzyme plays a crucial role in protein synthesis by catalyzing the attachment of aspartic acid to its corresponding transfer RNA, a process essential for translating genetic information into functional proteins. The inhibition of this enzyme can provide insights into mitochondrial metabolism and potential therapeutic avenues for diseases linked to mitochondrial dysfunction.
Asp-AMS is synthesized through chemical processes designed to mimic the natural substrate of aspartyl-tRNA synthetase, allowing it to interact with the enzyme's active site. The compound has been studied in various biochemical contexts, particularly in relation to its effects on mitochondrial function and aminoacylation processes.
Asp-AMS is classified as an adenylate analog, specifically designed to inhibit aminoacyl-tRNA synthetases. It falls under the broader category of synthetic inhibitors used in biochemical research to study enzyme mechanisms and interactions.
The synthesis of Asp-AMS involves several key steps:
For example, Asp-AMS can be synthesized by coupling AMP with aspartic acid derivatives, followed by modification to introduce the sulfamoyl group. Detailed methodologies often involve techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.
Asp-AMS has a complex molecular structure characterized by:
The molecular formula can be represented as C₁₁H₁₄N₄O₇S, and its molecular weight is approximately 358.32 g/mol. Structural data can be obtained through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, confirming the integrity and purity of the synthesized compound.
The primary chemical reactions involving Asp-AMS include:
For instance, studies have shown that Asp-AMS exhibits an IC₅₀ value indicating its potency as an inhibitor, which reflects its ability to significantly reduce enzyme activity at low concentrations.
The mechanism of action of Asp-AMS involves:
This mechanism has been elucidated through various biochemical assays that demonstrate how Asp-AMS alters enzyme kinetics and substrate interactions.
Asp-AMS exhibits several notable physical and chemical properties:
Further analyses may include thermal stability assessments and spectroscopic characterizations to understand how these properties influence its biological activity.
Asp-AMS has significant scientific applications:
Research involving Asp-AMS continues to expand our understanding of tRNA synthetase mechanisms and their implications in cellular metabolism and disease states.
Aspartyl-Sulfamoyl-Adenosine (Aspartyl-Sulfamoyl-Adenosine), an analog of aspartyl-adenylate, emerged in the early 2000s as a rationally designed inhibitor targeting the catalytic mechanism of aspartyl-tRNA synthetases. This compound belongs to the class of non-hydrolysable adenylate analogs developed to mimic the high-energy intermediate (aspartyl-adenylate) formed during the aminoacylation reaction. Researchers synthesized Aspartyl-Sulfamoyl-Adenosine by replacing the labile anhydride bond in aspartyl-adenylate with a stable sulfamoyl linkage (-NH-SO₂-), creating a competitive inhibitor that binds tightly to the enzyme’s active site without undergoing catalytic turnover [3] [4]. Initial biochemical screens revealed its exceptional inhibitory potency against bacterial aspartyl-tRNA synthetases, with half-maximal inhibitory concentration (IC₅₀) values in the nanomolar range [3]. This discovery positioned Aspartyl-Sulfamoyl-Adenosine as a critical tool for dissecting the kinetic mechanisms of aminoacyl-tRNA synthetases.
Table 1: Key Inhibition Parameters of Aspartyl-Sulfamoyl-Adenosine Across Species
Enzyme Source | Ki Value (nM) | Inhibition Mechanism | Reference Compound Comparison |
---|---|---|---|
E. coli Aspartyl-tRNA Synthetase | 10–50 | Competitive | Aspartol-AMP (Ki = 4–27 µM) |
Human Mitochondrial Aspartyl-tRNA Synthetase | 10 | Competitive | Aspartol-AMP (Ki = 4 µM) |
Human Cytosolic Aspartyl-tRNA Synthetase | 300 | Competitive | Aspartol-AMP (Ki = 27 µM) |
P. aeruginosa Aspartyl-tRNA Synthetase | 15–30 | Competitive | Aspartol-AMP (Ki = 5–10 µM) |
Aspartyl-Sulfamoyl-Adenosine’s significance extends beyond inhibition—it illuminated fundamental aspects of enzyme dynamics and substrate recognition. Structural analyses demonstrated that Aspartyl-Sulfamoyl-Adenosine binds the active site of human mitochondrial aspartyl-tRNA synthetase through a cooperative allosteric mechanism distinct from bacterial enzymes [2] [8]. Isothermal titration calorimetry studies quantified this interaction, revealing mitochondrial aspartyl-tRNA synthetase binds Aspartyl-Sulfamoyl-Adenosine with one order of magnitude higher affinity than its cytosolic counterpart, driven by favorable enthalpy changes [2]. This high-affinity binding highlighted evolutionary adaptations: mitochondrial aspartyl-tRNA synthetase exhibits an enlarged catalytic groove and more electropositive surface potential to accommodate structurally degenerate mitochondrial tRNAs [2] [8]. Furthermore, Aspartyl-Sulfamoyl-Adenosine binding studies with disease-associated mutants (e.g., R263Q) demonstrated impaired inhibitor interaction, correlating with reduced thermal stability (ΔTm = -4°C) and disrupted active-site cooperativity [8]. These findings revealed how single mutations perturb enzyme-inhibitor dynamics without altering overall architecture.
Table 2: Structural and Functional Insights Revealed by Aspartyl-Sulfamoyl-Adenosine Studies
Characteristic | Mitochondrial Aspartyl-tRNA Synthetase | Bacterial Aspartyl-tRNA Synthetase | Cytosolic Aspartyl-tRNA Synthetase |
---|---|---|---|
Dimeric Architecture | Conserved | Conserved | Conserved |
Catalytic Groove Size | Enlarged | Compact | Compact |
Surface Electrostatic Potential | Highly electropositive | Moderate | Moderate |
Thermal Stability (Tm) | 40–41°C | 52–54°C | 55–60°C |
Aspartyl-Sulfamoyl-Adenosine-Induced ΔTm | +7–8°C | +2–3°C | +1–2°C |
The compound’s most transformative application lies in differentiating mitochondrial and cytosolic enzyme kinetics and evolution. Aspartyl-Sulfamoyl-Adenosine exhibits 500-fold stronger inhibition of human mitochondrial aspartyl-tRNA synthetase compared to its cytosolic isoform (Ki = 10 nM vs. 300 nM), contrasting with only 35-fold weaker inhibition of cytosolic enzymes relative to bacterial counterparts [3] [4] [6]. This selective inhibition arises from evolutionary divergence: mitochondrial aspartyl-tRNA synthetase descended from bacterial ancestors but adapted to charge rapidly evolving mitochondrial tRNAs lacking conserved recognition elements. This necessitated enhanced structural plasticity—confirmed through dynamic light scattering and differential scanning fluorimetry showing mitochondrial aspartyl-tRNA synthetase has reduced thermal stability (Tm ≈ 40°C vs. 52–55°C in bacteria) [2] [8]. Aspartyl-Sulfamoyl-Adenosine binding partially restores stability (ΔTm = +7°C), indicating it stabilizes flexible active-site regions [8].
Thermodynamic profiling via isothermal titration calorimetry further revealed mitochondrial aspartyl-tRNA synthetase binds Aspartyl-Sulfamoyl-Adenosine with higher entropy-driven contributions than cytosolic enzymes, suggesting distinct solvation/desolvation dynamics during inhibitor binding [2]. This plasticity enables mitochondrial aspartyl-tRNA synthetase to charge diverse tRNA substrates—including non-cognate tRNAs—while cytosolic enzymes show stringent specificity [10]. Computational docking studies paradoxically show no significant active-site structural differences between mitochondrial and cytosolic aspartyl-tRNA synthetases, implying Aspartyl-Sulfamoyl-Adenosine’s selectivity arises from dynamic conformational shifts rather than static structural variations [4] [6]. These insights underscore Aspartyl-Sulfamoyl-Adenosine’s utility in elucidating how compartment-specific evolutionary pressures reshape enzyme mechanisms.
Table 3: Thermodynamic and Evolutionary Comparison Using Aspartyl-Sulfamoyl-Adenosine
Parameter | Mitochondrial Aspartyl-tRNA Synthetase | Human Cytosolic Aspartyl-tRNA Synthetase | Bacterial Aspartyl-tRNA Synthetase |
---|---|---|---|
Aspartyl-Sulfamoyl-Adenosine Ki (nM) | 10 | 300 | 10–50 |
Aminoacylation Efficiency (kcat/Km) | Low (10³ M⁻¹s⁻¹) | High (10⁵ M⁻¹s⁻¹) | High (10⁵ M⁻¹s⁻¹) |
tRNA Cross-Reactivity | Broad (mito + bacterial tRNAs) | Narrow (cytosolic tRNAs only) | Narrow (bacterial tRNAs only) |
Binding Enthalpy (ΔH) | Highly favorable | Moderately favorable | Highly favorable |
Entropy Contribution (TΔS) | Significant positive contribution | Minor contribution | Moderate contribution |
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: